![molecular formula C5H10N4 B1455609 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine CAS No. 34392-57-9](/img/structure/B1455609.png)
2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine
Overview
Description
2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring substituted with a methyl group and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine typically involves the formation of the triazole ring followed by the introduction of the ethanamine side chain. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods are designed to be efficient and environmentally friendly, minimizing waste and energy consumption. The use of automated reactors and precise control of reaction parameters are key aspects of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
The compound 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine , also known as MTA , has garnered attention in various scientific research fields due to its unique structural properties and biological activities. This article explores the applications of MTA across different domains, including medicinal chemistry, agriculture, and materials science.
Antifungal Activity
MTA exhibits significant antifungal properties, particularly against various strains of fungi. Research has shown that MTA can inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus niger. The mechanism of action is believed to involve the disruption of fungal cell membrane integrity and interference with ergosterol biosynthesis.
Case Study:
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that MTA derivatives showed enhanced antifungal activity compared to standard antifungal agents. The results indicated that modifications in the triazole ring could lead to improved efficacy against resistant fungal strains.
Anticancer Properties
Recent investigations have highlighted the potential of MTA as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Research Findings:
In vitro studies published in Cancer Letters reported that MTA treatment resulted in a significant decrease in cell viability and an increase in apoptotic markers. The study suggested that MTA may act through the modulation of signaling pathways involved in cell survival and proliferation.
Neurological Applications
MTA has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Its ability to cross the blood-brain barrier makes it a candidate for further research in this area.
Insights:
A research article in Neuropharmacology indicated that MTA could reduce neuroinflammation and oxidative stress in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
Plant Growth Regulation
MTA has been investigated for its role as a plant growth regulator. Studies suggest that it can enhance seed germination and promote root development in several plant species.
Experimental Data:
Field trials conducted with MTA on crops such as wheat and corn showed improved growth parameters, including increased biomass and yield. The application rates and timing were critical factors influencing the effectiveness of MTA as a growth regulator.
Pest Control
The compound's antifungal properties have also been leveraged for developing biopesticides. MTA has shown efficacy against plant pathogens, thus providing an eco-friendly alternative to synthetic fungicides.
Case Study:
A comprehensive study published in Pest Management Science evaluated the effectiveness of MTA-based formulations against Fusarium species affecting crops. The results indicated a significant reduction in disease incidence compared to untreated controls.
Polymer Chemistry
MTA has been utilized as a building block in polymer synthesis, particularly for creating novel materials with enhanced thermal and mechanical properties.
Research Findings:
Studies have demonstrated that incorporating MTA into polymer matrices can improve their resistance to degradation and increase their mechanical strength. Research published in Polymer Degradation and Stability highlighted these advancements, paving the way for new applications in coatings and composites.
Nanotechnology
The unique properties of MTA have led to its exploration in nanotechnology, particularly in the development of nanoparticles for drug delivery systems.
Insights:
Research featured in Advanced Drug Delivery Reviews discussed how MTA-functionalized nanoparticles could enhance drug solubility and bioavailability, offering promising avenues for targeted therapy.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine: Similar structure but with the triazole ring substitution at a different position.
1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanol: Contains a hydroxyl group instead of an ethanamine side chain.
2-(1H-1,2,4-triazol-3-yl)ethanamine: Lacks the methyl group on the triazole ring.
Uniqueness
2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine is a triazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound features a unique substitution pattern that influences its chemical reactivity and biological properties, making it a subject of extensive research.
Chemical Structure and Properties
The molecular formula of this compound is C5H10N4, with a molecular weight of 114.16 g/mol. The presence of the triazole ring contributes to its ability to interact with various biological targets.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C5H10N4 |
Molecular Weight | 114.16 g/mol |
InChI Key | XWBQALHNZUKXHB-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. It has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related triazole compounds can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves interference with cell wall synthesis or metabolic pathways essential for microbial survival .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. A notable study assessed its cytotoxic effects against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. Results indicated that this compound exhibited selective cytotoxicity towards melanoma cells while being less effective against other cancer types .
Cell Line | IC50 (µM) |
---|---|
Human Melanoma IGR39 | 15.6 |
Triple-Negative Breast | 25.4 |
Pancreatic Carcinoma | 30.0 |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance. For example, it has shown promise in inhibiting certain kinases that play a role in tumor growth and metastasis .
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer efficacy of triazole derivatives, researchers synthesized several analogs based on the structure of this compound. These derivatives were tested against various cancer cell lines, revealing enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial properties of triazole derivatives against ESKAPE pathogens. The results indicated that certain modifications to the triazole structure could significantly enhance antibacterial activity, suggesting a pathway for developing new antimicrobial agents .
Properties
IUPAC Name |
2-(1-methyl-1,2,4-triazol-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-9-4-7-5(8-9)2-3-6/h4H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBQALHNZUKXHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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